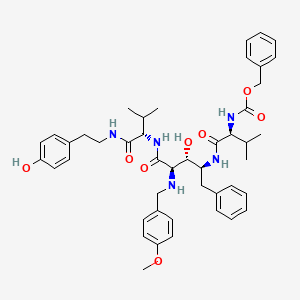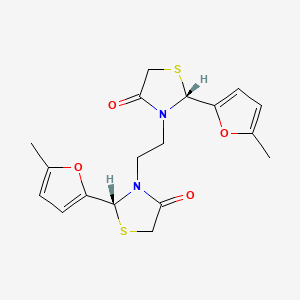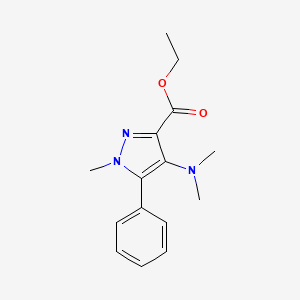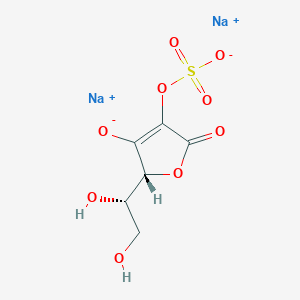
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((2-(4-hydroxyphenyl)ethyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((2-(4-hydroxyphenyl)ethyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of Amide Bonds: Using reagents like carbodiimides (e.g., DCC) to couple carboxylic acids with amines.
Introduction of Phenyl Groups: Through Friedel-Crafts alkylation or acylation reactions.
Methoxy Group Addition: Via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the amide bonds or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
The compound could have potential therapeutic applications, depending on its biological activity and mechanism of action.
Industry
In industry, it might be used in the synthesis of materials or as a specialty chemical in various processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
L-Lyxonamide Derivatives: Other derivatives with slight modifications in functional groups.
Phenyl-Containing Amides: Compounds with similar phenyl and amide groups.
Methoxy-Substituted Compounds: Molecules with methoxy groups in similar positions.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
169438-17-9 |
|---|---|
Fórmula molecular |
C45H57N5O8 |
Peso molecular |
796.0 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C45H57N5O8/c1-29(2)38(42(53)46-25-24-31-16-20-35(51)21-17-31)49-44(55)40(47-27-33-18-22-36(57-5)23-19-33)41(52)37(26-32-12-8-6-9-13-32)48-43(54)39(30(3)4)50-45(56)58-28-34-14-10-7-11-15-34/h6-23,29-30,37-41,47,51-52H,24-28H2,1-5H3,(H,46,53)(H,48,54)(H,49,55)(H,50,56)/t37-,38-,39-,40+,41+/m0/s1 |
Clave InChI |
TXRFRGPNUHBBQX-ILMLRKPHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCCC1=CC=C(C=C1)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)


![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)



![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)






